

Biological Activity of Cyclohexyl-Containing ERAP1 Inhibitors

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Compound of Interest

Compound Name: 6-Cyclohexylnorleucine

Cat. No.: B15487069

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The development of potent and selective ERAP1 inhibitors often involves the optimization of a lead compound. The following table summarizes the in vitro biochemical and cellular activities of a hit compound (Compound 1) and its optimized analogs (Compounds 7 and 13).

Table 1: Comparative In Vitro Potency and Cellular Activity of ERAP1 Inhibitors

Compound ID	ERAP1 Biochemical pIC50	ERAP1 Cellular pIC50	ERAP2 Biochemical pIC50	IRAP Biochemical pIC50
1 (Hit)	< 5.0	< 5.0	< 5.0	< 5.0
7 (Lead)	7.9	7.6	5.3	5.2
13 (Lead)	8.1	7.7	Not Reported	Not Reported

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Pharmacokinetic Properties

The drug-like properties of these inhibitors are critical for their therapeutic potential. Table 2 provides a summary of key pharmacokinetic (PK) parameters for the lead compounds, determined in rat models.

Table 2: Comparative Pharmacokinetic Properties of Lead Compounds

Compound ID	Unbound In Vivo Clearance (Cl _u) (mL/min/kg)	Oral Bioavailability (F) (%)
7	102	23
13	12	24

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are summaries of the key experimental protocols used to evaluate the cyclohexyl-containing ERAP1 inhibitors.

ERAP1 Biochemical Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ERAP1 in vitro.

- Principle: Recombinant human ERAP1 is incubated with a fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin) in the presence of varying concentrations of the test compound. The enzymatic cleavage of the substrate releases a fluorescent product, which is measured over time.
- Procedure:
 - ERAP1 enzyme is pre-incubated with the test compound in an assay buffer (e.g., 50 mM Tris pH 7.5, 0.005% Triton X-100, and 10 μ M ZnCl₂).
 - The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
 - The fluorescence intensity is measured at regular intervals using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).
 - The rate of reaction is calculated, and the IC₅₀ value is determined by plotting the percent inhibition against the compound concentration.

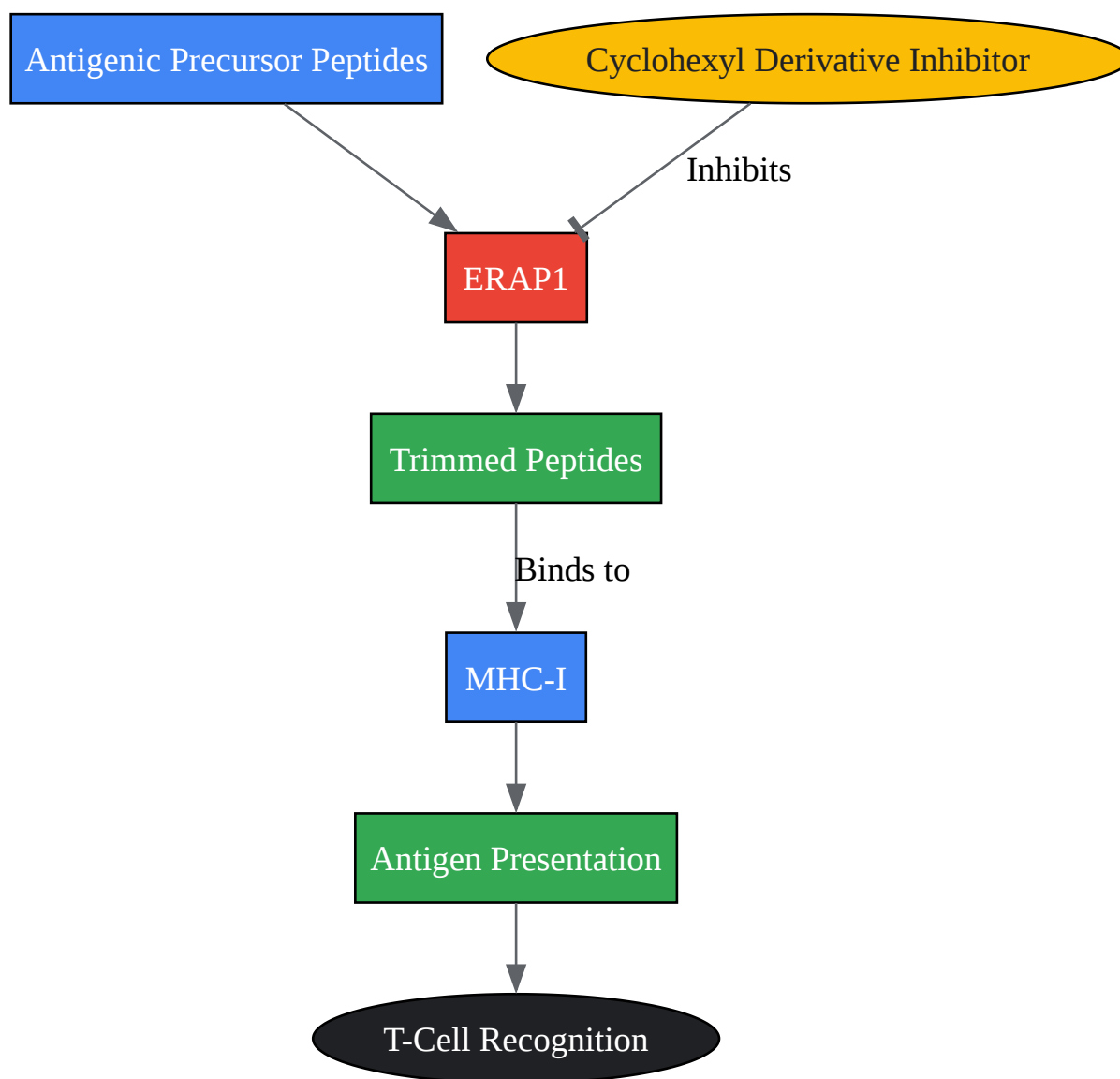
Cellular Antigen Presentation Assay

This assay measures the ability of a compound to inhibit ERAP1 activity within a cellular context.

- Principle: A human cell line (e.g., HeLa) is used to assess the impact of ERAP1 inhibition on the presentation of a specific peptide antigen on Major Histocompatibility Complex class I (MHC-I) molecules.
- Procedure:
 - HeLa cells are incubated with the test compound at various concentrations.
 - The cells are then treated with a known ERAP1 substrate peptide.
 - The level of the peptide presented on the cell surface MHC-I molecules is quantified using a specific antibody and flow cytometry.
 - The IC50 value is determined by measuring the reduction in peptide presentation as a function of compound concentration.

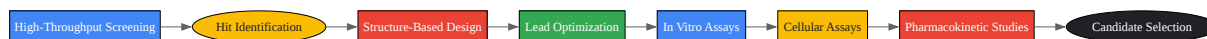
Signaling Pathways and Experimental Workflows

Visual diagrams can aid in understanding complex biological processes and experimental designs.



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Caption: ERAP1 Inhibition Pathway.



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Caption: Drug Discovery Workflow.

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